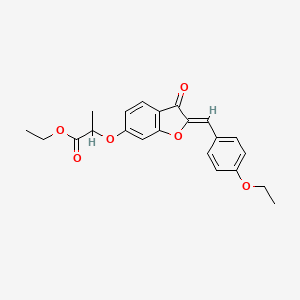

(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

This compound belongs to a class of benzofuran derivatives featuring a benzylidene substituent at the 2-position and an ester-functionalized oxypropanoate group at the 6-position of the benzofuran core. The Z-configuration of the benzylidene double bond is critical for maintaining its geometric isomerism, which influences molecular interactions and biological activity.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-4-25-16-8-6-15(7-9-16)12-20-21(23)18-11-10-17(13-19(18)28-20)27-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCKVBVBCOSUDO-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action:

- Benzylic Position Reactivity : The compound’s benzylidene moiety (the double bond between the benzene ring and the ethyl group) plays a crucial role. Reactions at the benzylic position are significant due to the resonance stabilization of the resulting radical intermediates. For instance, bromination at the benzylic position occurs via a free radical mechanism, where N-bromosuccinimide (NBS) generates a succinimidyl radical that abstracts a hydrogen from the benzylic position.

Action Environment:

Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s stability and efficacy. For instance, pH changes may affect its ionization state.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This activity is attributed to the unique structural features of the compound that allow it to interact with cellular targets involved in cancer progression .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that similar benzofuran derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory agents .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzofuran derivatives, including those structurally related to this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In another study focused on anticancer activity, researchers synthesized several derivatives based on the benzofuran scaffold. They found that specific modifications enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptotic signaling pathways .

Study 3: Anti-inflammatory Mechanisms

A recent investigation explored the anti-inflammatory effects of benzofuran compounds in animal models of inflammation. The findings indicated that these compounds significantly reduced markers of inflammation and pain response, suggesting their utility in developing new therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-ethoxy group in the target compound provides electron-donating properties, which may improve solubility and reduce metabolic oxidation compared to electron-withdrawing groups (e.g., 5-bromo in or 2-chloro in ).

Ester Group Influence: Ethyl propanoate (target and ) offers a balance between lipophilicity and hydrolytic stability, whereas methyl propanoate () may undergo faster enzymatic hydrolysis. The cinnamate ester in introduces π-conjugation, which could enhance photochemical reactivity or alter absorption spectra.

Stereochemical Considerations :

All analogues retain the Z-configuration at the benzylidene double bond, ensuring consistent spatial orientation for target engagement. Geometric isomerism is a critical factor in biological activity, though specific target-binding data are unavailable in the provided evidence.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Higher yields at controlled reflux | |

| Solvent | Ethanol/DCM | Polar aprotic solvents enhance reaction rates | |

| Purification | Column chromatography (SiO₂, hexane:EtOAc) | Critical for isolating the (Z)-isomer |

Advanced Question: How can contradictory data on reaction yields or isomer ratios be resolved during synthesis?

Answer:

Contradictions often arise from variations in:

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄) alters isomer distribution .

- Reaction Monitoring : Employ HPLC or TLC at intermediate stages to track byproduct formation .

- Stereochemical Control : Optimize benzylidene condensation using chiral auxiliaries or low-temperature crystallization to favor the (Z)-isomer .

Q. Resolution Strategy :

- Design a factorial experiment to test variables (e.g., solvent polarity, catalyst loading).

- Validate results using spectroscopic methods (e.g., NOESY NMR to confirm (Z)-configuration) .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzofuran, benzylidene, and ester functional groups. Key signals:

- δ 6.8–7.5 ppm (aromatic protons)

- δ 4.1–4.3 ppm (ethoxy group) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of ethoxy group) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify (Z)/(E)-isomer ratios .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Answer:

SAR Design :

- Structural Modifications : Synthesize analogs with:

- Varied substituents on the benzylidene ring (e.g., halogens, methoxy groups) .

- Alternative ester groups (e.g., methyl vs. ethyl) to assess lipophilicity .

- Biological Assays :

- In Vitro Testing : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects with activity .

- Molecular Docking : Model interactions with targets like COX-2 or topoisomerase II using AutoDock Vina .

Q. Data Interpretation :

- Use multivariate analysis to identify key structural descriptors (e.g., logP, polar surface area) influencing activity .

Basic Question: What are the stability and storage considerations for this compound?

Answer:

- Stability :

- Light-sensitive due to the benzylidene double bond; store in amber vials under inert gas (N₂/Ar) .

- Hydrolytic degradation of the ester group in aqueous media; maintain anhydrous conditions .

- Storage :

- Temperature: –20°C for long-term stability .

- Solvent: DMSO-d₆ or deuterated chloroform for NMR samples .

Advanced Question: How can mechanistic studies elucidate its interaction with biological targets?

Answer:

Experimental Approaches :

- Kinetic Assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., COX-2) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with receptors .

- Metabolic Profiling : Incubate with liver microsomes to identify Phase I/II metabolites via LC-MS .

Case Study :

In benzofuran derivatives, methoxy groups enhance binding to hydrophobic enzyme pockets, while ester groups influence membrane permeability .

Basic Question: What are the reported biological activities of structurally similar compounds?

Answer:

Advanced Question: How can computational methods address gaps in experimental data?

Answer:

- Quantum Mechanical Calculations : Use DFT (B3LYP/6-31G*) to predict UV-Vis spectra and compare with experimental λmax .

- Molecular Dynamics (MD) : Simulate membrane permeability via logP calculations (e.g., using Schrödinger Suite) .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.